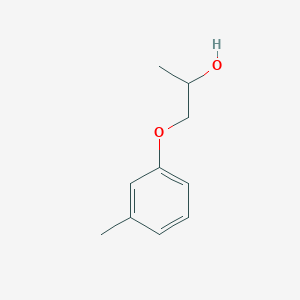

1-(3-Methylphenoxy)-2-propanol

Description

Historical Context and Early Investigations

The exploration of 1-(3-Methylphenoxy)-2-propanol is intrinsically linked to the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers. Research into aryloxypropanolamine structures intensified in the mid-20th century, leading to the discovery of numerous compounds with therapeutic potential for cardiovascular diseases.

One of the earliest and most direct applications stemming from this line of research is the synthesis of Toliprolol (B1683198). wikipedia.orgnih.gov Toliprolol, a beta-blocker, is chemically defined as 1-(3-Methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol. wikipedia.orgnih.gov Early investigations, therefore, focused on the synthesis of the this compound core as a crucial step in obtaining Toliprolol and evaluating its pharmacological activity. These initial studies established the fundamental synthetic pathways and recognized the importance of this intermediate in accessing a specific class of cardiovascular drugs.

Significance in Pharmaceutical Research and Drug Development

The primary significance of this compound in the pharmaceutical landscape lies in its function as a key intermediate for the synthesis of beta-blockers. lookchem.com This class of drugs is fundamental in the management of hypertension and angina pectoris. drugbank.comnih.gov

The molecular framework of this compound is a critical component of several pharmacologically active agents. Its structure is a precursor to drugs like:

Toliprolol : A beta-adrenergic antagonist where the propanol (B110389) structure is further functionalized with an isopropylamino group. wikipedia.orgnih.govsolubilityofthings.com

Bevantolol (B1218773) : Another beta-1 adrenoceptor antagonist that incorporates the 3-methylphenoxy-2-propanol moiety. drugbank.comcaymanchem.com

The development of enantiopure beta-blockers is a significant area of pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles. ntnu.no For instance, the (S)-enantiomer of many beta-blockers exhibits significantly higher receptor affinity. ntnu.noresearchgate.net Consequently, research has focused on stereoselective synthetic routes, where chiral versions of this compound or its derivatives are used as starting materials to produce enantiomerically pure final drug products. ntnu.nomdpi.com

Role as an Intermediate in Organic Synthesis

In organic synthesis, this compound is a versatile intermediate. myskinrecipes.comlookchem.com Its synthesis is typically achieved through the reaction of m-cresol (B1676322) (3-methylphenol) with a suitable three-carbon electrophile. A common method involves the base-catalyzed ring-opening of propylene (B89431) oxide or, more frequently, epichlorohydrin (B41342), by the phenoxide ion generated from m-cresol. google.com

Once synthesized, this compound can be converted into other key intermediates. For example, it can be transformed into the corresponding epoxide, (R,S)-1,2-epoxy-3-(3-methylphenoxy)propane. researchgate.net This epoxide is a crucial building block that can then react with various amines to generate a library of phenoxypropanolamine derivatives. The reaction of this epoxide with isopropylamine (B41738), for example, yields Toliprolol. wikipedia.org

Furthermore, related amino-alcohols like 1-amino-3-(3-methylphenoxy)-2-propanol are direct precursors used in the synthesis of novel compounds. lookchem.comlookchem.com The reactivity of the hydroxyl and potential amino groups allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

| Starting Material | Reaction | Resulting Intermediate/Product | Significance |

|---|---|---|---|

| 3-Methylphenol & Epichlorohydrin | Nucleophilic substitution / Ring-opening | This compound | Core structure synthesis |

| This compound | Intramolecular cyclization (e.g., with base) | 1,2-Epoxy-3-(3-methylphenoxy)propane | Key epoxide intermediate researchgate.net |

| 1,2-Epoxy-3-(3-methylphenoxy)propane & Isopropylamine | Epoxide ring-opening | Toliprolol | Synthesis of a specific beta-blocker wikipedia.org |

| 1-Amino-3-(3-methylphenoxy)-2-propanol | Reaction with various electrophiles | Novel pharmaceutical derivatives | Scaffold for drug discovery lookchem.comlookchem.com |

Overview of Current Research Trajectories

Current research involving this compound and its derivatives continues to evolve. A significant focus is on the development of more efficient and environmentally friendly synthetic methods. Chemoenzymatic synthesis, for instance, employs enzymes like lipases or halohydrin dehalogenases to achieve high enantioselectivity in the preparation of chiral building blocks, which is crucial for producing single-enantiomer drugs. ntnu.nomdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTVQFUMIUPSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495687 | |

| Record name | 1-(3-Methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4317-62-8 | |

| Record name | 1-(3-Methylphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4317-62-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Methylphenoxy 2 Propanol

Established Synthetic Routes for 1-(3-Methylphenoxy)-2-propanol

The creation of this compound is commonly achieved through well-established synthetic organic chemistry techniques. These methods primarily rely on the formation of an ether linkage between a phenol (B47542) and a propanol (B110389) derivative.

Nucleophilic Substitution Approaches

A prevalent method for synthesizing aryloxypropanolamines, a class of compounds that includes derivatives of this compound, is through nucleophilic substitution. gpatindia.commasterorganicchemistry.com This approach typically involves the reaction of a phenoxide with a suitable electrophile containing a three-carbon chain. In the context of this compound, this would involve the reaction of 3-methylphenoxide (the conjugate base of m-cresol) with a propylene (B89431) oxide or a related 3-carbon epoxide. The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the less hindered carbon of the epoxide ring, leading to the formation of the desired propanol derivative. masterorganicchemistry.com

Another common strategy involves the reaction of a phenol with epichlorohydrin (B41342). gpatindia.commdpi.comntnu.no For instance, the synthesis of propranolol (B1214883), a related aryloxypropanolamine, involves the reaction of 1-naphthol (B170400) with epichlorohydrin to yield 1-chloro-3-(1-naphthyloxy)-2-propanol. gpatindia.com A similar reaction with 3-methylphenol would produce 1-chloro-3-(3-methylphenoxy)-2-propanol, which can then be converted to the target compound.

The Williamson ether synthesis is a classic and versatile method for preparing ethers and can be adapted for this synthesis. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this case, 3-methylphenoxide could react with 1-chloro-2-propanol (B90593) or 2-chloropropanol. However, the use of secondary alkyl halides like 2-chloropropanol can lead to a mixture of substitution and elimination products. masterorganicchemistry.com

The reaction conditions for these nucleophilic substitutions can be optimized. For example, the reaction of 4-methylphenol with 2-chloropropanol is often carried out in the presence of a base like sodium hydroxide (B78521) under reflux conditions.

Precursor Chemistry and Intermediate Formation

The synthesis of this compound and its derivatives often involves the preparation of key precursors and the formation of stable intermediates. A common precursor for many aryloxypropanolamines is 1,2-epoxy-3-phenoxypropane and its substituted analogues. For example, 3-(3-methyl-phenoxy)-1,2-epoxypropane can be reacted with various amines to generate a library of derivatives. googleapis.com

The synthesis of these epoxide precursors often starts from the corresponding phenol and epichlorohydrin. mdpi.comntnu.no The reaction of 3-methylphenol with epichlorohydrin would yield 2-[(3-methylphenoxy)methyl]oxirane, a key intermediate. researchgate.net This oxirane can then be reacted with various nucleophiles to open the epoxide ring and introduce further functional groups. researchgate.net

Another important intermediate is 1-(3-methylphenoxy)propan-2-one. This ketone can be synthesized and subsequently reduced to form this compound. The ketone can also be converted to an oxime, 1-(3-methylphenoxy)propan-2-one oxime, by reacting it with hydroxylamine (B1172632) hydrochloride and sodium acetate. prepchem.com This oxime can serve as a precursor for further chemical modifications.

Chemoenzymatic Synthesis and Enantioselective Methodologies

The biological activity of many chiral compounds, including derivatives of this compound, often resides in a single enantiomer. ntnu.no Therefore, the development of enantioselective synthetic methods is of paramount importance. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, offer a powerful tool for obtaining enantiopure compounds. mdpi.comntnu.noacs.org

Lipases are frequently employed enzymes in these processes due to their ability to catalyze enantioselective transformations. mdpi.comntnu.noacs.org For example, lipase (B570770) B from Candida antarctica (CALB) has been used in the kinetic resolution of racemic chlorohydrins. mdpi.comntnu.no In a similar vein, the lipase YCJ01 from Burkholderia ambifaria has shown excellent enantioselectivity in the resolution of 3-(4-methylphenoxy)-1,2-propanediol through sequential esterification. rsc.org

Kinetic resolution of racemic 3-(2-methylphenoxy)propane-1,2-diol (mephenesin) has been achieved through lipase-catalyzed transesterification. asianpubs.org This strategy can be applied to produce enantiomerically enriched this compound. The process involves the selective acylation of one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Asymmetric synthesis provides another route to enantiopure compounds. asianpubs.org For instance, the chiral synthesis of (S)-mephenesin has been accomplished using L-proline catalyzed α-aminoxylation of 3-(2-methyl-phenoxy)propanal as the key chirality-inducing step. asianpubs.org This highlights the potential of organocatalysis in the enantioselective synthesis of related structures. The Sharpless asymmetric epoxidation is another powerful tool for creating chiral epoxides, which can serve as precursors for enantiopure aryloxypropanols. libretexts.org

Synthesis of Key Derivatives and Analogues of this compound

The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives and analogues with diverse applications.

Amino-substituted Propanol Derivatives

The introduction of an amino group into the propanol chain is a common modification that often imparts significant biological activity. researchgate.netnih.gov 1-Amino-3-(3-methylphenoxy)-2-propanol hydrochloride is a key pharmaceutical intermediate. lookchem.com Its structure features a 3-methylphenoxy group attached to a propane (B168953) backbone with an amino group at the 1-position and a hydroxyl group at the 2-position. lookchem.com

The synthesis of these amino-substituted derivatives can be achieved through various routes. One common method is the reaction of an epoxide intermediate, such as 2-[(3-methylphenoxy)methyl]oxirane, with an amine. researchgate.net For example, reacting this epoxide with isopropylamine (B41738) would yield a toliprolol (B1683198) analogue. researchgate.net

Another approach involves the reaction of 1-chloro-3-(3-methylphenoxy)-2-propanol with an appropriate amine. This is a common strategy in the synthesis of beta-blockers. gpatindia.com

Aryloxypropanolamine Syntheses

Aryloxypropanolamines are a significant class of compounds, many of which are used as pharmaceuticals. gpatindia.comgpatindia.com The synthesis of these compounds often involves the reaction of a substituted phenoxy epoxide with an amine. googleapis.com For example, reacting 3-(3-methyl-phenoxy)-1,2-epoxypropane with 1-phenyl-3-(2-aminoethyl)-hydantoin yields a specific aryloxypropanolamine derivative. googleapis.com

The general structure of aryloxypropanolamines allows for a high degree of structural diversity. The side chain of these molecules can adopt a conformation that places the hydroxyl and amine groups in a specific spatial arrangement, which is often crucial for their biological activity. gpatindia.comgpatindia.com Aryloxypropanolamines are generally more potent than their aryloxyethanolamine counterparts. gpatindia.comgpatindia.com

The synthesis of these compounds can be tailored to produce specific enantiomers, which is critical as the biological activity often resides in one stereoisomer. ntnu.no

Other Functionalized Analogues

The structural framework of this compound serves as a template for the synthesis of various functionalized analogues. These analogues are created by introducing different functional groups to the aromatic ring or the propanol side chain, leading to compounds with modified chemical properties and potential applications. Research has explored the synthesis of analogues featuring additional hydroxyl, amino, and halogen groups.

One important class of analogues is the amino-substituted variants. For instance, 1-amino-3-(3-methylphenoxy)-2-propanol is recognized as a valuable reagent in organic synthesis. lookchem.com Its unique structure, combining an amino group and a propanol backbone with a methylphenoxy moiety, makes it a compound of interest for creating more complex molecules, particularly in the pharmaceutical and agrochemical sectors. lookchem.com

Diol analogues, specifically 3-aryloxy-1,2-propanediols, represent another significant group. The synthesis of compounds like 3-(2-chloro-5-methylphenoxy)propane-1,2-diol (B13939564) has been documented as a step in the preparation of other complex molecules. mdpi.com Enzymatic resolution techniques have been successfully applied to 3-aryloxy-1,2-propanediols to separate enantiomers with high purity. rsc.org For example, the resolution of 3-(4-methylphenoxy)-1,2-propanediol using lipase has yielded both R- and S-enantiomers with excellent enantiomeric excess. rsc.org

Furthermore, halogenated and ether-linked analogues have been synthesized. The introduction of a chlorine atom, as seen in (S)-(+)-1-Chloro-3-phenyl-3-(2-methylphenoxy)propane, is achieved through methods like the Mitsunobu reaction. google.com The study of such halogenated compounds often includes their subsequent dehalogenation reactions to yield other useful intermediates. researchgate.net More complex ether analogues, such as 1-Propanol, 2-(1-naphthalenyloxy)-3-(2-methylphenoxy)-, are prepared via multi-step etherification processes. ontosight.ai

The table below summarizes some of the functionalized analogues related to this compound.

| Analogue Type | Example Compound Name | Key Structural Feature / Synthetic Note | Reference(s) |

| Amino Analogue | 1-amino-3-(3-methylphenoxy)-2-propanol | Contains a primary amine; used as a reagent in organic synthesis. | lookchem.com |

| Diol Analogue | 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol | Contains two hydroxyl groups; a precursor in synthesis. | mdpi.com |

| Diol Analogue | 3-(4-Methylphenoxy)-1,2-propanediol | Subjected to enzymatic resolution to obtain pure enantiomers. | rsc.org |

| Halogenated Analogue | (S)-(+)-1-Chloro-3-phenyl-3-(2-methylphenoxy)propane | A chloro-substituted ether synthesized from a chiral alcohol. | google.com |

| Ether Analogue | 1-Propanol, 2-(1-naphthalenyloxy)-3-(2-methylphenoxy)- | Contains an additional naphthalenyloxy group, synthesized via etherification. | ontosight.ai |

Optimization of Reaction Conditions and Yield Maximization

The efficient synthesis of this compound and its analogues is highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted to maximize yield and purity include the choice of catalyst, reaction temperature, solvent, and the molar ratio of reactants.

Catalysis: The selection of an appropriate catalyst is critical. In the synthesis of related aryloxy alcohols via the alkylation of phenols, various basic catalysts have been tested, including potassium carbonate (K₂CO₃), sodium methoxide (B1231860) (CH₃ONa), and cesium carbonate (Cs₂CO₃). acs.org In one study, Cs₂CO₃ proved effective for the reaction between phenol and glycerol (B35011) carbonate, resulting in a 60% yield of the primary product after 5 hours at 140°C. acs.org For enzymatic resolutions, cross-linked enzyme aggregates (CLEAs) of lipase have demonstrated high efficiency, achieving yields of over 49% with excellent enantioselectivity for 3-aryloxy-1,2-propanediols. rsc.org

Temperature: Reaction temperature has a profound impact on both reaction rate and selectivity. For the enzymatic resolution of 3-(4-methylphenoxy)-1,2-propanediol, the optimal temperature was found to be 35°C, as higher temperatures led to a decrease in enantioselectivity. rsc.org Conversely, for the chemical synthesis of 3-phenoxy-1,2-propanediol, raising the temperature from 140°C to 170°C increased the reaction rate. acs.org In another optimization study for bio-polyol synthesis, the hydroxyl value, a measure of reaction completion, increased with temperature up to 120°C before showing a slight decline. nih.gov

Reactant Ratios and Solvents: The stoichiometry of the reactants is another crucial factor to control for yield maximization. For example, an optimized process for bio-polyol synthesis utilized a 1:10 molar ratio of the epoxide substrate to glycerol. nih.gov The choice of solvent is also important; isopropyl ether was used as the solvent in the high-yield enzymatic resolution of diols. rsc.org Specialized solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are known to enhance the efficiency of certain reaction types, such as cycloadditions, by stabilizing ionic intermediates. chemicalbook.in

Process Optimization Methodologies: Advanced methods like Response Surface Methodology (RSM) have been employed to systematically optimize reaction parameters. By using a central composite rotatable design (CCRD), researchers can model the effects of multiple variables—such as temperature, catalyst loading, and reactant molar ratios—to predict the optimal conditions for maximizing a desired response, like product yield or a specific chemical property. nih.gov

The following table details findings from various studies on reaction optimization for the synthesis of related aryloxy propanols.

| Parameter Studied | Reaction/Compound | Key Findings | Reference(s) |

| Catalyst | Enzymatic resolution of 3-(4-methylphenoxy)-1,2-propanediol | Cross-linked enzyme aggregates of lipase YCJ01 gave high yields (≥49.3%) and high enantiomeric excess (ee) values (>99%). | rsc.org |

| Catalyst | Alkylation of phenol with glycerol carbonate | Cesium carbonate (Cs₂CO₃) catalyst at a 1:2:0.067 molar ratio (PhOH/GlyC/cat) yielded ~60% of the target product at 140°C. | acs.org |

| Temperature | Enzymatic resolution of 3-(4-methylphenoxy)-1,2-propanediol | The optimal temperature was 35°C. Higher temperatures reduced enantioselectivity. | rsc.org |

| Temperature | Synthesis of bio-polyol from methyl oleate (B1233923) | The hydroxyl value was maximized at a reaction temperature of 120°C. | nih.gov |

| Reactant Ratio | Synthesis of bio-polyol from epoxidised methyl oleate (EMO) | An optimal mole ratio of 1:10 (EMO to glycerol) was established. | nih.gov |

Pharmacological Investigations and Biological Activities of 1 3 Methylphenoxy 2 Propanol and Its Derivatives

General Biological Activity Profiling

Derivatives of 2-propanol, such as 1-(3-Methylphenoxy)-2-propanol, serve as foundational structures for a variety of biologically active compounds. ontosight.ai The introduction of different functional groups to the this compound backbone can lead to a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiontosight.ai The lipophilicity and potential for interaction with biological targets like enzymes and receptors are significantly influenced by the aromatic rings present in these structures. ontosight.ai For instance, the addition of a piperazine (B1678402) moiety and a phenoxyethyl group to a core structure can result in compounds with antimycobacterial activity. ptfarm.pl

Antimicrobial Efficacy Studies

Compounds structurally related to this compound have demonstrated notable antimicrobial properties. For example, certain derivatives have been evaluated for their effectiveness against various pathogens, including resistant bacterial strains. The molecular structure of these compounds, often featuring a phenoxy group, allows for penetration of bacterial membranes, leading to the disruption of essential cellular processes.

Research into novel benzodioxaphosphole-2-oxide derivatives, which can be synthesized using 2-propanol, has shown significant antibacterial and antifungal activity. acgpubs.org Similarly, the synthesis of lariat (B8276320) macrocycles from precursors like 1,3-bis(2-formyphenoxy)-2-propanol has yielded compounds with good antimicrobial activity against both gram-positive and gram-negative bacteria. researchgate.net A homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, synthesized from related starting materials, also exhibited antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net

Table 1: Antimicrobial Activity of Related Compounds

| Compound Class | Tested Organisms | Observed Activity |

| rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane derivatives | Staphylococcus aureus, Escherichia coli | Antimicrobial properties against various pathogens. |

| Benzodioxaphosphole-2-oxide derivatives | Staphylococcus aureus, Escherichia coli | Significant antibacterial and antifungal activity. acgpubs.org |

| Lariat Macrocycles | Gram-positive and Gram-negative bacteria | Good antimicrobial activity. researchgate.net |

| (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones | Staphylococcus aureus, Escherichia coli, Candida albicans | Documented antimicrobial activity. researchgate.net |

Cytotoxicity in Cancer Cell Lines

The cytotoxic potential of compounds related to this compound against various cancer cell lines is an active area of research. For instance, a derivative, rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, has been investigated for its cytotoxicity in cancer cells. In vitro studies on human breast cancer cell lines (MCF-7) showed that this compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure, inducing apoptosis through the activation of caspase pathways.

Other related structures have also been assessed for their anticancer properties. For example, the cytotoxicity of certain derivatives has been evaluated against human cancer cell lines such as HCT-116 and PC-3. The MTT assay is a common method used to determine the cytotoxic effects of these compounds on cell lines like MCF-7 and the neuroblastoma cell line SH-SY5Y. tjnpr.orgbiorxiv.org Studies on redox-responsive iron oxide nanoparticles have also utilized PC-3 and 4T1 cancer cell lines to assess cytotoxicity. mdpi.com

Table 2: Cytotoxicity of Related Compounds in Cancer Cell Lines

| Compound/Derivative | Cell Line | Key Findings |

| rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | MCF-7 (Human Breast Cancer) | IC50 value of ~30 µM; induced apoptosis via caspase activation. |

| 1-(4-Chloro-3-methylphenoxy)-3-(4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol derivative | HCT-116, PC-3 | Assessed for cytotoxicity. |

| Novel 1,2,3-triazole derivatives | MCF-7 (Human Breast Cancer) | Evaluated for cytotoxic effects using MTT assay. tjnpr.org |

| Rotheca serrata extracts | MCF-7, SH-SY5Y (Neuroblastoma) | Methanolic extracts showed effective inhibition of cancer cells. biorxiv.org |

Neuroprotective Effects Research

Research into the neuroprotective effects of compounds structurally similar to this compound is an emerging field. Studies have investigated the potential of such compounds to offer protection against neurodegenerative processes. For example, derivatives like rac 3-Iodo-1-(2-methylphenoxy)-1-propanol have been noted for their potential neuroprotective effects.

In animal models of Parkinson's disease, the administration of a structural analog resulted in improved motor function and a reduction in markers of neurodegeneration. Furthermore, the beta-1 adrenergic receptor (ADRB1) has been identified as a promising therapeutic target for neuroinflammatory diseases like Alzheimer's, with its activation potentially leading to neuroprotective effects. semanticscholar.org Propranolol (B1214883), a beta-blocker with a structure related to the phenoxy propanolamine (B44665) class, has been associated with reduced mortality and improved functional outcomes in patients with traumatic brain injury. nih.gov Research has also demonstrated the neuroprotective effect of certain compounds against Aβ1-42-induced cognitive impairment in mice. lookchem.com

Enzyme Modulation and Inhibition Studies

The interaction of this compound derivatives with various enzymes is a key aspect of their pharmacological profile. These compounds can act as inhibitors or modulators of specific enzymes, thereby influencing biochemical pathways. The general structure, often containing a phenoxy group, can facilitate binding to the hydrophobic pockets of enzymes.

For example, bevantolol (B1218773), a derivative, acts as a beta-1 adrenoceptor antagonist. drugbank.com The chloro group in some derivatives can participate in hydrogen bonding and hydrophobic interactions, potentially leading to enzyme inhibition. Histone deacetylase (HDAC) enzymes are another important target, with inhibitors playing a role in modulating gene transcription. nih.gov Furthermore, some compounds have been investigated as inhibitors of protein tyrosine phosphatase-1b (PTP1B), an enzyme implicated in metabolic diseases. google.com

Interactions with Carotenoid Biosynthesis Enzymes

A notable area of research is the interaction of these compounds with enzymes involved in carotenoid biosynthesis. These compounds can inhibit crucial enzymes in this pathway, leading to altered metabolic processes and a reduction in carotenoid levels. This inhibitory action makes them valuable tools for studying metabolic pathways related to oxidative stress. The biosynthesis of carotenoids is a complex process catalyzed by a series of enzymes, and the regulation of genes encoding these enzymes is critical for carotenoid accumulation. researchgate.netnih.gov The entire enzymatic pathway for carotenoid biosynthesis has been well-characterized, and understanding the physical arrangement and interaction of these enzymes within the cell is an ongoing area of investigation. etsu.edu

Receptor Binding and Modulation Assessments

The ability of this compound and its derivatives to bind to and modulate various receptors is central to their pharmacological effects. The core structure can be adapted to interact with specific molecular targets, including a range of receptors. The phenoxy group can facilitate binding to hydrophobic regions of receptors, while other functional groups can form hydrogen bonds or ionic interactions.

A significant focus of research has been on adrenoceptors. Many derivatives belong to the class of phenoxypropanolamines, which are known to act as beta-adrenergic antagonists. cymitquimica.com For example, bevantolol is a beta-1 adrenoceptor antagonist. drugbank.com Bupranolol, another related compound, is a non-selective beta-blocker that competes with catecholamines for binding at beta(1)-adrenergic receptors in the heart. nih.gov The development of highly selective beta-1 adrenoceptor antagonists is a key goal to reduce side effects associated with non-selective beta-blockers. nottingham.ac.uk

Beyond adrenoceptors, these compounds have been investigated for their modulation of other receptor types. For instance, the aryl hydrocarbon receptor (AHR) and the peroxisome proliferator-activated receptor β/δ (PPARβ/δ) are involved in complex signaling pathways that can be influenced by such molecules. nih.gov Furthermore, derivatives have been designed and evaluated as selective modulators of the γ-aminobutyric acid type A (GABAA) receptor. acs.org The interaction with these various receptors underscores the potential for developing targeted therapies for a range of conditions. nih.gov

Beta-Adrenergic Blocking Activity

Derivatives of this compound have been extensively studied for their ability to antagonize beta-adrenergic receptors (β-ARs). A prominent derivative, Bevantolol, demonstrates notable selectivity for the β1-adrenergic receptor over the β2-AR. caymanchem.comdrugbank.com In binding assays using rat cortical membranes, Bevantolol showed a high affinity for β1-ARs with a Kᵢ value of 14.79 nM, compared to a much lower affinity for β2-ARs (Kᵢ = 588.84 nM). caymanchem.com This indicates a significant β1-selectivity.

Further studies on isolated tissues have quantified this blocking activity. In isolated guinea pig right atria, Bevantolol antagonized the inotropic effects of isoprenaline, a non-selective β-agonist, yielding a pA₂ value of 7.74, which is indicative of its β1-blocking action. caymanchem.com Its effect on β2-receptors was measured by its ability to inhibit isoprenaline-induced relaxation of isolated guinea pig trachea, resulting in a pA₂ of 6.69. caymanchem.com

Interestingly, Bevantolol also exhibits antagonist activity at α1-adrenergic receptors, with a Kᵢ value of 125.89 nM. caymanchem.com However, it shows no significant affinity for α2-ARs at concentrations up to 100 μM. caymanchem.com

Research into other derivatives has shown how structural modifications influence activity. The substitution on the amino group is critical. Studies on compounds with a 2-isopropyl-5-methyl-phenoxy group revealed that a tert-butyl derivative was a more active non-selective β-blocker than the corresponding isopropyl derivative. researchgate.net Both of these compounds demonstrated β-adrenergic receptor affinity comparable to that of propranolol. researchgate.net

Table 1: Adrenergic Receptor Binding and Blocking Activity of Bevantolol

| Parameter | Receptor/Tissue | Value | Assay Description |

|---|---|---|---|

| Kᵢ (Binding Affinity) | β1-Adrenergic Receptor (Rat Cortex) | 14.79 nM | Competitive binding assay. caymanchem.com |

| Kᵢ (Binding Affinity) | β2-Adrenergic Receptor (Rat Cortex) | 588.84 nM | Competitive binding assay. caymanchem.com |

| Kᵢ (Binding Affinity) | α1-Adrenergic Receptor (Rat Cortex) | 125.89 nM | Competitive binding assay. caymanchem.com |

| pA₂ (Antagonist Potency) | β1-Adrenergic Receptor (Guinea Pig Atria) | 7.74 | Inhibition of isoprenaline-induced inotropic effects. caymanchem.com |

| pA₂ (Antagonist Potency) | β2-Adrenergic Receptor (Guinea Pig Trachea) | 6.69 | Inhibition of isoprenaline-induced relaxation. caymanchem.com |

| pA₂ (Antagonist Potency) | α1-Adrenergic Receptor (Rabbit Aorta) | 4.77 | Inhibition of norepinephrine-induced contraction. caymanchem.com |

Investigations into Central Nervous System Interactions

The pharmacological profile of this compound derivatives extends to interactions within the central nervous system (CNS). Bevantolol, in particular, has been found to possess calcium-antagonistic properties on hypothalamic neurons. caymanchem.com Specifically, it inhibits low voltage-activated (LVA) calcium currents in dissociated rat ventro-medial hypothalamic neurons, with a reported half-maximal inhibitory concentration (IC₅₀) of 40 μM. caymanchem.com This action is comparable to that of other β-adrenoceptor antagonists and local anesthetics. caymanchem.com

Furthermore, investigations into its effects on central β-adrenoceptors have been linked to its cardiovascular activity. In studies involving rats, Bevantolol was shown to affect central β-adrenoceptors, which is relevant to its ability to prevent stress-induced hypertension. caymanchem.com

Cardiovascular System Effects Analysis

The primary therapeutic potential of this compound derivatives lies in their effects on the cardiovascular system, where they have been evaluated for the treatment of conditions like hypertension and angina pectoris. drugbank.comdrugbank.com

The cardiovascular effects of Bevantolol are multifaceted, stemming from its combined β1- and α1-adrenergic blockade. caymanchem.comresearchgate.net In a rat model of stress-induced hypertension, Bevantolol was shown to prevent the associated increases in systolic blood pressure. caymanchem.com Its α1-blocking activity contributes to its effects on the vasculature; it inhibits norepinephrine-induced contraction of isolated rabbit thoracic aorta. caymanchem.com The β1-blockade directly impacts cardiac function by antagonizing the inotropic effects induced by catecholamines in the heart. caymanchem.com

The broader class of aryloxypropanolamine beta-blockers, such as Atenolol (B1665814), demonstrates cardiovascular effects that are likely shared by derivatives of this compound. These effects include a decrease in cardiac output and an inhibition of the renin-angiotensin-aldosterone system, which are key mechanisms in their antihypertensive action. nih.gov

Table 2: Cardiovascular Effects of Bevantolol in Experimental Models

| Model | Effect Observed | Pharmacological Action |

|---|---|---|

| Rat Model of Stress-Induced Hypertension | Prevention of systolic blood pressure increase. caymanchem.com | Central and peripheral β-blockade. |

| Isolated Rabbit Thoracic Aorta | Inhibition of norepinephrine-induced contraction. caymanchem.com | α1-adrenergic blockade. |

| Isolated Guinea Pig Right Atria | Inhibition of isoprenaline-induced inotropic effects. caymanchem.com | β1-adrenergic blockade. |

Mechanistic Insights into the Biological Action of 1 3 Methylphenoxy 2 Propanol

Molecular Target Identification and Characterization

Based on its core phenoxypropanolamine structure, the primary molecular targets for 1-(3-Methylphenoxy)-2-propanol are presumed to be the β-adrenergic receptors (β-ARs). wikipedia.org These are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's regulation of various physiological processes. wikipedia.orgrevespcardiol.org The class includes three main subtypes: β1, β2, and β3-ARs. revespcardiol.org

The analogue Toliprolol (B1683198) , which is 1-(isopropylamino)-3-(m-tolyloxy)-2-propanol, is classified as a β-adrenergic receptor antagonist. plos.orgsnmjournals.orgnih.gov Another close structural analogue, Bevantolol (B1218773) , is a selective β1-adrenoceptor antagonist. drugbank.comontosight.aidrugbank.com Bevantolol has also been shown to possess antagonist activity at α1-adrenergic receptors and function as a calcium channel blocker, indicating a multi-target profile. ontosight.ainih.gov Therefore, it is highly probable that this compound also interacts with these receptor systems.

The primary targets identified for structurally similar compounds are:

β1-Adrenergic Receptor (ADRB1): Predominantly located in cardiac tissue, its stimulation increases heart rate, contractility, and conduction velocity. wikipedia.orgrevespcardiol.org Antagonism at this receptor is the primary mechanism for the cardiovascular effects of β-blockers.

β2-Adrenergic Receptor (ADRB2): Found in smooth muscle of the bronchi, blood vessels, and other tissues, its activation leads to smooth muscle relaxation. researchgate.net

α1-Adrenergic Receptor (ADRA1): Located on vascular smooth muscle, its stimulation causes vasoconstriction. jst.go.jp Bevantolol's antagonist activity at this receptor contributes to vasodilation. nih.govnih.gov

Elucidation of Enzyme Interaction Mechanisms

The principal mechanism of action for this class of compounds is competitive antagonism at adrenergic receptors rather than direct enzyme inhibition. However, interactions with metabolic enzymes are critical for their pharmacokinetic profiles. Like many β-blockers, analogues of this compound are metabolized by the Cytochrome P450 (CYP) enzyme system in the liver, particularly CYP2D6 . revespcardiol.org

Some in vitro studies have shown that certain β-blockers, such as propranolol (B1214883) and atenolol (B1665814), can inhibit the activity of enzymes like yeast DNA polymerase I . nih.gov The inhibitory activity was related to the hydrophobicity of the aromatic moiety and the structure of the aliphatic side chain. nih.gov While this suggests a potential for direct enzyme interaction, it is not considered the primary pharmacological mechanism of this compound class.

Analysis of Receptor Binding Dynamics and Signal Transduction Pathways

The binding affinity of these compounds to adrenergic receptors determines their potency and selectivity. For Bevantolol, radioligand binding assays have quantified its affinity for different receptor subtypes. nih.govjst.go.jpnih.govmedchemexpress.com

| Compound | Receptor Subtype | Binding Affinity (pKi) | Tissue Source |

| Bevantolol | β1-Adrenergic | 7.83 | Rat Cerebral Cortex |

| β2-Adrenergic | 6.23 | Rat Cerebral Cortex | |

| α1-Adrenergic | 6.9 | Rat Cerebral Cortex |

This table presents binding affinity data for Bevantolol, a structural analogue of this compound. pKi is the negative logarithm of the inhibitory constant (Ki), with higher values indicating stronger binding affinity.

Antagonism of β-adrenergic receptors by compounds like this compound blocks the canonical signal transduction pathway initiated by catecholamines (e.g., norepinephrine, epinephrine). nih.gov

The key signaling pathway components are:

G-Protein Coupling: Upon agonist binding, β-ARs activate the stimulatory G-protein, Gs. wikipedia.org

Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). wikipedia.org

cAMP and Protein Kinase A (PKA): cAMP acts as a second messenger, activating PKA. nih.gov

Downstream Phosphorylation: PKA phosphorylates numerous intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased intracellular calcium and enhanced contractility. revespcardiol.org

By competitively binding to the receptor, a β-blocker prevents this cascade, leading to a reduction in cAMP levels and PKA activity. revespcardiol.org Additionally, β-ARs can signal through non-canonical, G-protein-independent pathways involving β-arrestin or through other G-proteins (e.g., Gi) that can activate pathways like PI3K/Akt and ERK/MAPK. nih.govplos.org Blockade of the receptor would modulate these alternative signaling cascades as well.

Cellular Pathway Modulation and Biological Response

The modulation of β-adrenergic signaling pathways results in significant physiological responses, primarily affecting the cardiovascular system.

Cardiovascular Effects: Blockade of β1-receptors in the heart leads to decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and lowered blood pressure. ontosight.ai If the compound also possesses α1-blocking activity, as seen with Bevantolol, it would further contribute to blood pressure reduction through vasodilation. drugbank.com

Modulation of Pro-survival and Proliferative Pathways: β-adrenergic signaling can activate pro-survival pathways such as the PI3K/Akt and ERK pathways. plos.org Antagonists of these receptors can, therefore, inhibit these pathways, which has implications for conditions characterized by excessive cell growth and survival.

Metabolic Modulation: β-blockers can influence metabolic pathways, including those related to glucose and lipid metabolism, and have been shown to affect oxidative stress and inflammatory signaling. frontiersin.orgfrontiersin.org They can reduce the activity of transcription factors like NF-κB and CREB. frontiersin.org

Mechanisms of Apoptosis Induction

The effect of β-adrenergic receptor antagonists on apoptosis—programmed cell death—is context-dependent, exhibiting pro-apoptotic actions in some cell types and anti-apoptotic effects in others.

Pro-Apoptotic Mechanisms (Observed primarily in cancer cell models): Many studies show that β-blockers can induce apoptosis in cancer cells. plos.orgfrontiersin.org This is often achieved by:

Modulation of Bcl-2 Family Proteins: β-blockers can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio permeabilizes the mitochondrial membrane, leading to the release of cytochrome c. plos.org

Caspase Activation: The release of cytochrome c initiates the intrinsic apoptotic pathway, leading to the activation of initiator caspase-9 and executioner caspase-3. nih.govplos.org Some studies also show activation of the extrinsic pathway via caspase-8. jcancer.org Propranolol, for example, has been shown to induce apoptosis in ovarian cancer cells by activating both intrinsic and extrinsic caspase cascades. jcancer.org

Inhibition of Pro-Survival Signaling: By blocking the PI3K/Akt and ERK pathways, which are often constitutively active in cancer, β-blockers remove critical survival signals, thereby promoting apoptosis. plos.org

Anti-Apoptotic Mechanisms (Observed primarily in cardiomyocytes): In contrast, in the heart, chronic stimulation of β1-ARs by catecholamines can be cardiotoxic and induce apoptosis, contributing to heart failure. plos.org In this context, β-blockers are protective:

Prevention of Catecholamine-Induced Apoptosis: By blocking the β1-AR, antagonists prevent the downstream signaling that leads to myocyte apoptosis. jst.go.jpmedchemexpress.com

Reduction of Endoplasmic Reticulum (ER) Stress: Sustained β-AR activation can lead to ER stress, a condition that can trigger apoptosis. β-blockers have been shown to reduce ER stress markers and protect cardiomyocytes from ER stress-mediated apoptosis. plos.org

| Cellular Context | Effect of β-Blocker | Key Molecular Events |

| Cancer Cells | Induces Apoptosis | ↑ Bax/Bcl-2 Ratio, ↑ Cytochrome C Release, ↑ Caspase-9/3/8 Activation, ↓ PI3K/Akt Signaling |

| Cardiomyocytes | Inhibits Apoptosis | ↓ Catecholamine-induced β1-AR overstimulation, ↓ ER Stress, ↓ Caspase-12 Activation |

This table summarizes the context-dependent effects of β-adrenergic receptor antagonists on apoptosis, based on findings from structurally related compounds.

Structure Activity Relationship Studies of 1 3 Methylphenoxy 2 Propanol Analogues

Role of Stereochemistry and Chiral Centers in Activity

The 1-(3-Methylphenoxy)-2-propanol molecule contains a chiral center at the C-2 position of the propanol (B110389) chain. This stereochemistry plays a pivotal role in the biological activity of the compound and its analogues.

The interaction of these compounds with beta-adrenoceptors is highly stereoselective. chapman.edu For the majority of phenoxypropanolamine beta-blockers, the (S)-enantiomer possesses significantly greater beta-blocking activity than the (R)-enantiomer. acs.orgchapman.edu The reported S:R activity ratio for beta-blockers can range from 33 to 530. chapman.edu This high degree of stereoselectivity underscores the specific three-dimensional arrangement required for optimal interaction with the receptor binding site.

The synthesis of enantiomerically pure forms is often a key objective in the development of these compounds to maximize therapeutic efficacy. colab.ws For example, the enantioselective synthesis of R- and S-isomers of related compounds has been described to evaluate their specific biological actions. colab.ws

The table below summarizes the general stereochemical activity profile for phenoxypropanolamine beta-blockers.

| Enantiomer | General Biological Activity | Reference |

| (S)-enantiomer | Possesses the majority of the β-blocking activity. | acs.orgchapman.edu |

| (R)-enantiomer | Significantly less active in β-blocking. | chapman.edu |

Conformational Analysis and Ligand-Receptor Interaction Models

The three-dimensional conformation of this compound and its analogues is crucial for their interaction with adrenergic receptors. Conformational analysis studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, help to elucidate the preferred shapes these molecules adopt in solution. tandfonline.comtandfonline.com

These studies have shown that the flexible side chain of aryloxypropanolamines can adopt different conformations. tandfonline.comtandfonline.com The ability of the molecule to present its key pharmacophoric groups—the aromatic ring, the ether oxygen, the hydroxyl group, and the amino group—in the correct spatial orientation is essential for binding to the receptor.

Ligand-receptor interaction models propose that the aryloxypropanolamine molecule fits into a binding pocket on the adrenergic receptor. Key interactions include:

Hydrogen bonding: The hydroxyl group on the propanol side chain and the secondary amine are critical hydrogen bond donors and acceptors. oup.com

Hydrophobic interactions: The aromatic ring, in this case the 3-methylphenoxy group, interacts with a hydrophobic region of the receptor.

Ionic interactions: The protonated amine group can form an ionic bond with an acidic amino acid residue in the receptor.

The conformation of the alkylamine substituent can also determine whether a compound acts as an agonist or an antagonist at different receptor subtypes. nih.gov For instance, an extended conformation in the less encumbered β3-adrenergic receptor site may lead to agonistic activity, while a more stacked conformation in the more constrained β1 and β2 receptor sites can result in antagonistic effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For phenoxypropanolamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov

These models generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or decrease biological activity. For a series of aryloxypropanolamine agonists for the human β3-adrenergic receptor, CoMFA and CoMSIA models have been developed to understand the structural requirements for potency and selectivity. nih.gov

The statistical robustness of these QSAR models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A q² value greater than 0.5 is generally considered indicative of a good internal predictive capacity for a QSAR model. nih.gov These models serve as valuable tools in the design of new analogues with potentially improved therapeutic profiles. nih.gov

The development of reliable QSAR models can guide the synthesis of novel compounds with more precise pharmacological effects, making it a powerful tool in drug discovery. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 1 3 Methylphenoxy 2 Propanol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. innovareacademics.in The strength of this interaction is estimated using a scoring function, which calculates a binding energy or affinity. This technique is crucial for identifying potential biological targets and elucidating mechanisms of action.

For a molecule like 1-(3-Methylphenoxy)-2-propanol, potential targets could include those affected by its well-studied isomer, Mephenesin (B1676209), which is known to be a centrally acting muscle relaxant. wikipedia.orgdrugbank.com Although its exact mechanism is not fully elucidated, it is believed to act on the central nervous system, with some evidence suggesting it may be an NMDA receptor antagonist. wikipedia.orgdrugbank.com Docking studies for this compound would therefore logically begin by exploring its binding potential to various receptors in the central nervous system.

Research on analogous compounds demonstrates the utility of this approach. For instance, docking simulations of rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane have been used to predict its interaction with enzymes like cytochrome P450. Similarly, studies on novel quinoline (B57606) derivatives have successfully used docking to predict binding affinities against enzymes such as α-glycosidase and α-amylase, with results showing strong correlation with in vitro inhibitory activity. mdpi.comnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Example of Molecular Docking Data for Structurally Related Compounds This table illustrates typical results from molecular docking simulations, showing the binding affinities of various ligands against specific protein targets.

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Fucosterol | PPAR-γ (4CI5) | -6.709 | LEU229 | innovareacademics.in |

| Compound 7d (a pyridine (B92270) derivative) | α-Glycosidase (5NN8) | -10.9 | ASP242, ASP307, GLU304 | mdpi.comnih.gov |

| Compound 7d (a pyridine derivative) | α-Amylase (4W93) | -9.0 | ASP236, GLU200, ASP102 | mdpi.comnih.gov |

| Acarbose (standard) | α-Glycosidase (5NN8) | -8.6 | ASP242, ASP307, GLU304 | mdpi.comnih.gov |

Quantum Mechanical Calculations and Conformational Analysis

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.net A key application is conformational analysis, which identifies the most stable three-dimensional arrangements (conformers) of a molecule.

For this compound, the flexibility of the propanol (B110389) chain and its linkage to the phenoxy ring allows for multiple conformations. QM calculations can determine the relative energies of these conformers and the energy barriers for rotation around single bonds. A study on the related compound Mephenesin (the ortho-isomer) found that steric hindrance from the methyl group prevents the formation of a syn-conformer, making the anti-conformer the only one observed. nih.gov Similar steric and electronic effects would govern the conformational landscape of this compound.

QM calculations also yield important electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Table 2: Predicted Quantum Mechanical Properties for Tolyloxy-Propanol Analogues This table presents typical data obtained from DFT calculations, which are fundamental for understanding molecular stability and reactivity.

| Property | Predicted Value | Significance |

| Optimized Energy | -655.3 Hartree | Represents the total electronic energy of the most stable conformer. |

| Dipole Moment | 2.15 Debye | Indicates the overall polarity of the molecule, affecting solubility and interactions. |

| HOMO Energy | -8.9 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.4 eV | Correlates with chemical reactivity and stability. |

In Silico Prediction of Biological Activities

In silico models, including Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the biological activities and pharmacokinetic properties of compounds based solely on their chemical structure. These models use calculated molecular descriptors—such as lipophilicity (LogP), polar surface area (PSA), molecular weight, and hydrogen bond donor/acceptor counts—to forecast a compound's likely effects.

For this compound, these predictive models can screen for a wide range of potential activities, such as enzyme inhibition, receptor binding, and potential toxicity, thereby guiding experimental testing. Publicly available data for its isomer, 3-(m-Tolyloxy)-1,2-propanediol, provides a starting point for these predictions. nih.gov Computational tools can assess its "drug-likeness" based on established rules like Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans.

Table 3: Predicted Physicochemical and Biological Properties for this compound and Isomers This table shows key molecular descriptors and predicted biological roles for the target compound and its close isomer, often used in early-stage drug discovery.

| Compound | Molecular Formula | Molecular Weight | XLogP3 | Predicted Biological Roles | Reference |

| This compound | C10H14O2 | 166.22 g/mol | 1.9 | CNS Depressant, Muscle Relaxant (by analogy) | |

| 3-(m-Tolyloxy)-1,2-propanediol | C10H14O3 | 182.22 g/mol | 0.9 | Muscle Relaxant | nih.gov |

| Mephenesin (ortho-isomer) | C10H14O3 | 182.22 g/mol | 1.1 | Muscle Relaxant, NMDA receptor antagonist | wikipedia.orgdrugbank.com |

Computer-Aided Design of Novel Analogues

Computer-aided drug design (CADD) utilizes computational insights to rationally design novel analogues of a lead compound with improved efficacy, selectivity, and pharmacokinetic profiles. photochemcad.com Starting from a scaffold like this compound, CADD can guide modifications to enhance a desired biological activity.

For example, if docking simulations reveal that the hydroxyl group of this compound forms a critical hydrogen bond with a target receptor, medicinal chemists can design analogues that preserve or enhance this interaction while modifying other parts of the molecule to improve properties like solubility or metabolic stability. Fragment-based design is one such approach, where different chemical moieties are computationally explored at various positions on the parent scaffold. acs.org

Studies on related structures illustrate this principle effectively. The synthesis of fluorinated derivatives of toliprolol (B1683198), which shares the 3-(m-tolyloxy)propan-2-ol core structure, was developed to create new radiolabeled imaging agents. acs.org Another example involves the design of substituted piperazines, where a 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol structure was synthesized to develop potential radioprotective agents. mdpi.com These examples show how the core structure of a tolyloxy-propanol can be systematically modified to create new chemical entities with tailored functions.

Table 4: Illustrative Example of Computer-Aided Analogue Design This table provides a conceptual overview of how computational insights can guide the design of new molecules with potentially improved properties.

| Compound | Modification from Parent | Rationale for Modification | Predicted Outcome |

| Parent: this compound | - | - | Baseline Activity |

| Analogue A | Addition of a para-chloro group to the phenoxy ring | Increase hydrophobic interactions in the binding pocket. | Enhanced binding affinity. |

| Analogue B | Replacement of the propanol -OH with an amine | Introduce a positive charge to form ionic bonds with acidic residues. | Improved target selectivity. |

| Analogue C | Introduction of a carboxyl group on the propyl chain | Increase polarity and water solubility. | Improved pharmacokinetic profile. |

Metabolism and Pharmacokinetic Studies of 1 3 Methylphenoxy 2 Propanol

In Vitro Metabolic Pathway Identification

In vitro metabolic studies using systems like liver microsomes, S9 fractions, or hepatocytes are standard for identifying metabolic pathways. researchgate.net For aryloxypropanolamine compounds, which are structurally similar to 1-(3-Methylphenoxy)-2-propanol, the primary metabolic routes involve oxidation of the aromatic ring and the alkyl side chain.

Likely metabolic pathways for this compound, based on related structures, would include:

Hydroxylation of the aromatic ring: An OH-group could be added to the methyl-substituted phenyl ring.

Oxidation of the aromatic methyl group: The methyl group could be oxidized to a hydroxymethyl group (-CH₂OH) and then further to a carboxylic acid (-COOH).

Oxidation of the propanol (B110389) side chain: The secondary alcohol on the propanol moiety could be oxidized to a ketone.

O-dealkylation: Cleavage of the ether linkage, though generally less common for this class of compounds, could occur, yielding 3-methylphenol and a propanol derivative.

Studies on similar compounds, such as the beta-blocker Toliprolol (B1683198) (1-[(1-Methylethyl)amino]-3-(3-methylphenoxy)-2-propanol), have confirmed that metabolism occurs on both the aromatic ring and the side chain. drugfuture.com

Role of Cytochrome P450 Enzymes in Biotransformation

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to Phase I metabolism. mdpi.com Specific CYP isoenzymes are responsible for metabolizing different drugs and xenobiotics. For compounds containing aromatic rings and alkyl groups, CYP1A2, CYP2D6, CYP2C9, and CYP3A4 are often the primary contributors. mdpi.comncats.io

For instance, the metabolism of roxatidine, which also contains a phenoxy-propyl structure, involves CYP2A6 and CYP2D6 for the biotransformation of its metabolites. nih.gov Given the structural similarities, it is plausible that these or other common CYP enzymes would be involved in the metabolism of this compound. The specific enzymes responsible would need to be identified through in vitro studies using human liver microsomes and specific chemical inhibitors or recombinant CYP enzymes. nih.gov

Table 1: Potential Cytochrome P450 Involvement in Aryloxypropanolamine Metabolism

| CYP Isozyme | Potential Metabolic Reaction | Rationale based on Structural Analogs |

| CYP2D6 | Aromatic hydroxylation, side-chain oxidation | Known to metabolize many beta-blockers and other aryloxypropanolamine compounds. mdpi.comnih.gov |

| CYP1A2 | Aromatic hydroxylation, methyl group oxidation | Involved in the metabolism of various arylamines and polycyclic aromatic compounds. nih.gov |

| CYP2C9 | Side-chain oxidation | Plays a role in the metabolism of various drugs, including some with propanol structures. mdpi.com |

| CYP3A4 | General oxidation | Responsible for the metabolism of a wide range of xenobiotics. ncats.io |

Metabolite Profiling and Excretion Pathways

Following Phase I biotransformation, the resulting metabolites are often conjugated with polar molecules in Phase II reactions to facilitate their removal from the body. Common conjugation reactions include glucuronidation and sulfation of hydroxyl groups.

The expected metabolites of this compound would likely be hydroxylated and/or oxidized products, which are then conjugated. For example, a hydroxylated form of the compound would be a substrate for UDP-glucuronosyltransferases (UGTs) to form a glucuronide conjugate. These highly water-soluble conjugates are then typically excreted from the body via the kidneys into the urine. A smaller fraction may be eliminated through the bile into the feces.

A study on the related compound mephenesin (B1676209) (3-(o-tolyloxy)-1,2-propanediol) showed that its major metabolite was a glucuronide conjugate, with excretion occurring primarily through urine. This provides a strong model for the likely excretion pathway of this compound metabolites.

Influence of Structural Features on Pharmacokinetic Parameters

The specific chemical structure of this compound directly influences its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Phenoxy-propanol Backbone: This core structure is common in many beta-blockers and imparts a degree of lipophilicity, allowing for good absorption after oral administration and distribution into tissues.

Methyl Group Position: The placement of the methyl group at the meta-position (position 3) on the phenoxy ring can influence its interaction with metabolic enzymes. The position of substituents on the aromatic ring is known to affect the rate and site of metabolism by CYP enzymes.

Hydroxyl Group: The secondary alcohol is a key site for Phase II conjugation (glucuronidation), which is a critical step for detoxification and elimination. The presence and location of this group are central to its clearance from the body.

Comparing it to a similar structure without the methyl group, 1-phenoxy-2-propanol, reveals how the addition of the methyl group slightly increases lipophilicity, which could, in turn, affect its distribution and metabolic profile. echemi.com

Analytical Chemistry Methodologies for 1 3 Methylphenoxy 2 Propanol

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(3-methylphenoxy)-2-propanol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group on the ring, the protons of the propanol (B110389) chain, and the hydroxyl proton. Protons on carbons adjacent to the ether oxygen are typically deshielded and appear downfield. libretexts.org The hydroxyl proton signal can be broad and its chemical shift is often dependent on concentration, solvent, and temperature. libretexts.org Adding a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample would cause the hydroxyl proton signal to disappear, a common technique for its identification. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The aromatic carbons will appear in the typical downfield region (110-160 ppm), while the aliphatic carbons of the propanol chain and the methyl group will be found further upfield. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms. For instance, in the related compound 3-(2-methylphenoxy)-propane-1,2-diol, the carbons bonded to oxygen appear at 63.8, 69.1, and 70.6 ppm. rsc.org

Expected NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Ar-CH₃ | ~2.3 | ~21.5 |

| CH-OH | ~4.1-4.2 (multiplet) | ~68 |

| O-CH₂ | ~3.8-3.9 (multiplet) | ~72 |

| CH₃ (propanol) | ~1.2 (doublet) | ~17 |

| Ar-H | ~6.7-7.2 (multiplets) | ~110-160 |

Note: The expected values are based on general principles and data from structurally similar compounds.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identification and quantification. d-nb.info

In electron ionization (EI) mode, the molecule will fragment in a predictable manner. Key fragmentation pathways would likely include:

Cleavage of the C-C bond adjacent to the hydroxyl group.

Loss of a water molecule (M-18) from the molecular ion.

Cleavage of the ether bond, leading to the formation of a methylphenoxonium ion or a C₃H₇O⁺ fragment.

The base peak in the mass spectrum of the related compound 1-methoxy-3-(2-methylphenoxy)-2-propanol (B1606281) is observed at m/z 108, corresponding to the methylphenoxonium ion. nih.gov

Predicted Key Mass Fragments for this compound

| m/z Value | Predicted Fragment Identity |

|---|---|

| 166 | [M]⁺ (Molecular Ion) |

| 151 | [M-CH₃]⁺ |

| 148 | [M-H₂O]⁺ |

| 108 | [CH₃C₆H₄O+H]⁺ (methylphenoxonium ion) |

| 107 | [CH₃C₆H₄O]⁺ (cresoxy radical cation) |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the hydroxyl, ether, and aromatic moieties.

O-H Stretch: A strong, broad absorption band characteristic of the hydroxyl group will appear in the region of 3200-3600 cm⁻¹.

C-H Stretch (aliphatic): Absorptions for the C-H bonds of the propanol and methyl groups will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-H Stretch (aromatic): Absorptions for the C-H bonds on the aromatic ring will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-O Stretch: Strong bands corresponding to the C-O stretching of the ether and alcohol will be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, the aryl-alkyl ether stretch is expected around 1240 cm⁻¹.

C=C Stretch (aromatic): Several medium to weak bands for the aromatic ring will be observed in the 1450-1615 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3030-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1615 |

| Aryl-Alkyl Ether | C-O Stretch | ~1240 |

Mass Spectrometry (MS) Applications

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for determining its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing the purity of this compound and for separating its enantiomers. ijpar.com

Purity Analysis: For assessing purity, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like trifluoroacetic acid to improve peak shape. ijpar.comijpsr.com Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring shows strong absorbance (e.g., ~270 nm).

Enantiomeric Excess (ee) Determination: Since this compound is a chiral molecule, a specialized chiral HPLC method is required to separate its (R) and (S) enantiomers. This is crucial for applications where stereochemistry is important. The methodology involves using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak). The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and 2-propanol. mdpi.com The ratio of the enantiomers is determined by comparing the integrated peak areas in the resulting chromatogram.

Typical HPLC Parameters

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Analysis (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral (e.g., Chiralpak AD, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic) | Hexane : 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | ~1.0 mL/min | ~0.7-1.0 mL/min |

| Detector | UV at ~270 nm | UV at ~270 nm |

| Temperature | Ambient or controlled (e.g., 40 °C) ijpar.com | Ambient or controlled (e.g., 21 °C) mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used to separate and identify volatile compounds in a mixture. hyogo-kg.jp It is well-suited for the analysis of this compound. nih.gov

In this method, the sample is first vaporized and injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. A capillary column, such as one with a non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) stationary phase, is typically used. As each component elutes from the column, it enters the mass spectrometer, which serves as the detector. The MS provides a mass spectrum for each separated component, allowing for positive identification by comparing the spectrum to a library or by interpreting the fragmentation pattern.

The retention time of the compound is a key identifier. For instance, the structurally related compound Toliprolol (B1683198) has a reported Kovats retention index of 1721 on a standard non-polar column, providing a reference point for method development. nih.gov For quantitative analysis, an internal standard is often used to ensure accuracy. nih.gov

Typical GC-MS Parameters

| Parameter | Typical Setting |

|---|---|

| GC Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |

| Stationary Phase | Polysiloxane-based (non-polar to mid-polar) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped oven temperature (e.g., 50 °C to 250 °C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-N,N-dimethylamino-3-(4-methylphenoxy)-2-propanol |

| 1-methoxy-3-(2-methylphenoxy)-2-propanol |

| 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol (B13939564) |

| 3-(2-methylphenoxy)-propane-1,2-diol (Mephenesin) |

| Bevantolol (B1218773) |

| Bisoprolol (B1195378) |

| p-tolylglycidyl ether |

| Toliprolol |

Countercurrent Chromatography for Enantioseparation

Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, making it highly suitable for preparative-scale separations. researchgate.netpharmasm.com Its application to chirotechnology, specifically the separation of enantiomers (enantioseparation), is a significant area of research. researchgate.net The enantioseparation of chiral compounds like this compound by CCC necessitates the use of a chiral selector (CS). researchgate.netnih.govspringernature.com This selector is typically added to the biphasic liquid system, where it forms transient diastereomeric complexes with the enantiomers, allowing for their separation based on differential partitioning between the two liquid phases. nih.govspringernature.com

A common strategy involves using cyclodextrin (B1172386) derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), as the chiral selector. nih.govnih.gov While direct studies on this compound are not prevalent, research on structurally analogous compounds provides significant insight. For instance, the enantiomers of constitutional isomers of 2-(methylphenyl)propanoic acid have been successfully separated using CCC with HP-β-CD as the chiral selector. nih.gov In that study, the position of the methyl group on the phenyl ring—a key structural feature shared with this compound—was found to greatly influence the enantiorecognition and separation efficiency. nih.gov

The enantioseparation of 2-(3-methylphenyl)propanoic acid and 2-(4-methylphenyl)propanoic acid was achieved, whereas the 2-methyl isomer showed no separation, highlighting the critical role of steric factors in the formation of the inclusion complex with the chiral selector. nih.gov The findings for the successful separations demonstrate the preparative potential of the technique, with high recovery and purity of the separated enantiomers. nih.gov

| Compound | Enantioseparation Factor (α) | Recovery | Purity |

| (±)-2-(3-Methylphenyl)propanoic acid | 1.26 | 85% - 90% | 98.0% - 98.8% |

| (±)-2-(4-Methylphenyl)propanoic acid | 1.31 | 80% - 83% | 97.0% - 98.0% |

Data sourced from a study on the enantioseparation of 2-(methylphenyl)propanoic acids by countercurrent chromatography. nih.gov

X-ray Crystallography for Absolute Configuration and Crystal Structure Elucidation

X-ray crystallography stands as the definitive analytical method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com For chiral molecules, its most critical application is the unambiguous elucidation of the absolute configuration of a stereocenter. caltech.edutuwien.at This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal structure. wikipedia.org

The Flack parameter is a crucial value derived from the refinement of the crystallographic data that confirms the absolute structure. wikipedia.org A Flack parameter value refining to near zero indicates that the determined absolute configuration is correct; a value near one suggests the inverted configuration is the correct one. wikipedia.org

| Parameter | Value |

| Compound | (S)-3-(2-Chloro-5-methylphenoxy)propane-1,2-diol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Flack Parameter (x) | 0.03(4) |

Crystallographic data for a precursor of the beta-blocker Bupranolol. mdpi.comresearchgate.net

Electrochemical Methods for Biological Activity Assessment

Electrochemical methods offer a suite of sensitive, rapid, and cost-effective techniques for the analysis of electroactive compounds, including the class of beta-blockers to which this compound belongs. researchgate.netresearchgate.net The biological activity of these compounds is intrinsically linked to their concentration, making precise quantification essential. researchgate.net The electrochemical analysis of beta-blockers generally relies on their oxidation at an electrode surface, as they typically lack reducible functional groups. researchgate.net